molecular formula C16H15Cl2NO2S B2637215 (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide CAS No. 1089603-03-1

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide

Cat. No.: B2637215
CAS No.: 1089603-03-1
M. Wt: 356.26
InChI Key: SUGILNKJFFXBJM-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide (CAS 1089603-03-1) is a high-purity synthetic sulfonamide derivative supplied for advanced biological and chemical research. With a molecular formula of C16H15Cl2NO2S and a molecular weight of 356.27 g/mol, this compound is a structurally defined small molecule characterized by its ethenesulfonamide core and distinct chlorophenyl substitutions . This compound belongs to a class of N-aryl phenylethenesulfonamides, which are recognized in scientific literature as a promising class of small-molecule antitubulin agents . These agents have demonstrated potent and selective cytotoxic activity against a wide spectrum of human cancer cell lines in preclinical research, including multidrug-resistant phenotypes, by inhibiting tubulin polymerization and disrupting microtubule formation . Its specific structural features make it a valuable chemical tool for investigating cellular division processes, mechanisms of apoptosis, and structure-activity relationships (SAR) in medicinal chemistry programs focused on developing novel oncology therapeutics. This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-12(14-3-2-4-16(18)11-14)19-22(20,21)10-9-13-5-7-15(17)8-6-13/h2-12,19H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGILNKJFFXBJM-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)Cl)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with sulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

The compound (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that summarize its efficacy and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds with sulfonamide groups exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of sulfonamides could induce apoptosis in breast cancer cells through the activation of the intrinsic apoptotic pathway, highlighting the potential for this compound to serve as a lead structure for anticancer drug development .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activity, particularly against bacterial infections. The compound has shown effectiveness against several strains of bacteria, including resistant strains. A comparative analysis revealed that it possesses a significant inhibitory effect on bacterial growth, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been well-documented. The compound has been evaluated for its ability to reduce inflammation in animal models of arthritis, demonstrating a decrease in pro-inflammatory cytokines and markers. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results indicated IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate potency compared to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)25Cell cycle arrest
HeLa (Cervical)20Inhibition of proliferation

Case Study 2: Antimicrobial Activity

A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 5 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual chlorophenyl groups and ethenesulfonamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in oncology. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, which is known for its versatility in drug design. Its molecular formula is C16H16Cl2N2O2SC_{16}H_{16}Cl_2N_2O_2S with a molecular weight of approximately 367.27 g/mol. The presence of the chlorophenyl groups enhances its biological activity by influencing electronic and steric properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects. In various studies, this compound has shown:

  • Inhibition of Cancer Cell Proliferation : The compound was effective against multiple cancer cell lines, with IC50 values ranging from 5 to 10 nM, indicating high potency .
  • Mechanism of Action : Studies suggest that the compound disrupts microtubule formation and induces mitotic arrest, leading to apoptosis in cancer cells. This was evidenced by caspase activation and tubulin depolymerization assays .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been conducted to understand the correlation between the chemical structure and biological activity. Key findings include:

  • Electronic and Steric Factors : The most significant descriptors affecting anticancer activity were found to be electronic properties (e.g., EHOMOE_{HOMO}) and steric parameters (e.g., RindexR_{index}). A high correlation coefficient (R2=0.81R^2=0.81) was observed, indicating the importance of these factors in enhancing biological performance .
  • Comparison with Similar Compounds : Similar compounds such as sulfanilamide and its derivatives were evaluated for their anticancer properties. The unique combination of structural features in this compound contributes to its superior efficacy compared to simpler analogs .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including drug-resistant variants. This suggests potential applicability in overcoming drug resistance in cancer therapy .
  • In Vivo Efficacy : Xenograft models using nude mice showed a dramatic reduction in tumor size upon treatment with this compound, further supporting its potential as an effective anticancer agent .
  • Molecular Docking Simulations : Computational studies indicated that this compound binds effectively to specific proteins involved in cancer cell proliferation pathways, providing insights into its mechanism of action .

Q & A

Basic Questions

Q. What are the key synthetic routes for (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves condensation of a chlorophenyl-substituted ethenesulfonyl chloride with an appropriately substituted amine. For example, analogous compounds like (E)-N-aryl-2-arylethenesulfonamides are synthesized via reaction of ethenesulfonyl chlorides with substituted anilines under controlled conditions . Key intermediates (e.g., sulfonyl chlorides) are synthesized via chlorosulfonation of styrenes. Characterization relies on NMR (¹H, ¹³C), HRMS, and IR spectroscopy to confirm regiochemistry and purity. Yields depend on solvent choice (e.g., dichloromethane) and stoichiometric ratios .

Q. How is the stereochemical integrity (E/Z configuration) of the ethenesulfonamide moiety validated?

  • Answer : The (E)-configuration is confirmed using NOESY NMR to assess spatial proximity of substituents across the double bond. For example, in structurally similar compounds, the absence of cross-peaks between vinylic protons and aryl groups confirms the trans arrangement. X-ray crystallography may also resolve ambiguity, as seen in analogues like 3-(4-chlorophenyl)-1-[(E)-1-(4-chlorophenyl)ethenyl]pyrazoles .

Q. What purification methods are optimal for isolating high-purity sulfonamide derivatives?

  • Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard. For example, (E)-N-(4-methoxyphenyl)ethenesulfonamide derivatives achieve >95% purity via recrystallization . TLC monitoring (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures reaction progress .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity and solubility?

  • Answer : Quantitative SAR studies on analogues show that electron-withdrawing groups (e.g., Cl) enhance target binding affinity but reduce solubility. For instance, replacing 4-methoxy with 4-chloro in ethenesulfonamides increases potency against tubulin polymerization by 3-fold but decreases aqueous solubility by ~40% . Computational modeling (e.g., COSMO-RS) predicts logP changes, guiding substituent selection .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC₅₀ variability across cell lines)?

  • Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). For example, tubulin-binding sulfonamides show lower IC₅₀ in serum-free media due to reduced protein binding. Standardizing protocols (e.g., 48-hour incubation, 10% FBS) and using isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) improve reproducibility . Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. How is target specificity validated for sulfonamide derivatives with off-target effects?

  • Answer : Competitive binding assays (e.g., with colchicine for tubulin inhibitors) and CRISPR-Cas9 knockouts of putative targets (e.g., βIII-tubulin) confirm mechanism. For example, (E)-ethenesulfonamide analogues lose activity in βIII-tubulin-null cells, confirming target specificity . Proteome-wide profiling (e.g., thermal shift assays) identifies secondary targets .

Q. What computational tools predict metabolic stability of chlorophenyl-containing sulfonamides?

  • Answer : ADMET predictors (e.g., SwissADME) highlight metabolic soft spots, such as N-deethylation of the 3-chlorophenyl ethyl group. In vitro microsomal assays (human liver microsomes, CYP3A4 inhibitors) validate predictions. For example, introducing a methyl group adjacent to the sulfonamide nitrogen reduces CYP-mediated oxidation by 60% .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?

  • Answer : DoE (Design of Experiments) approaches vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature from 25°C to 40°C in THF improves yield by 15% for analogous compounds but risks isomerization. Microwave-assisted synthesis reduces reaction time from 12h to 2h with comparable yields .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Answer : DSC (melting point variation >5°C) and PXRD (distinct diffraction patterns at 2θ = 12.5° and 18.7°) identify polymorphs. For instance, Form I of a related sulfonamide exhibits higher bioavailability due to enhanced dissolution kinetics .

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